(R,S)-Equol-d4 (Major) is a deuterated derivative of equol, a non-steroidal estrogenic compound derived from the metabolism of soy isoflavones, particularly daidzein. Its chemical formula is C₁₅H₁₄O₃, and it is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen. This modification enhances the stability and traceability of the compound in biological studies. The IUPAC name for (R,S)-Equol-d4 (Major) is 2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol, indicating its structural complexity involving a chromen-7-ol backbone with hydroxyl and phenolic groups .
These reactions are crucial for understanding its metabolic pathways and interactions within biological systems.
(R,S)-Equol-d4 (Major) exhibits significant biological activity due to its estrogenic properties. It binds to estrogen receptors, mimicking the effects of estrogen in various tissues. Key biological activities include:
These properties make it a subject of interest in research related to hormone-related diseases and conditions.
The synthesis of (R,S)-Equol-d4 (Major) typically involves deuteration of equol or its precursors. Common methods include:
These methods ensure high purity and yield of the desired compound.
(R,S)-Equol-d4 (Major) has several applications across various fields:
Interaction studies involving (R,S)-Equol-d4 (Major) focus on its binding affinity to estrogen receptors, metabolic pathways, and potential synergistic effects with other compounds. Research indicates:
These interactions are vital for understanding its role in health and disease management.
Several compounds share structural similarities with (R,S)-Equol-d4 (Major), each possessing unique properties:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Equol | C₁₅H₁₄O₃ | Non-deuterated form; naturally occurring metabolite |
| Daidzein | C₁₄H₁₂O₄ | Precursor to equol; less potent estrogenic activity |
| Genistein | C₁₄H₁⁴O₅ | Isoflavone with stronger antioxidant properties |
| Biochanin A | C₁₄H₁₂O₄ | Similar structure; more potent than equol |
(R,S)-Equol-d4 (Major) is unique due to its deuterated form, which enhances its stability and allows for detailed tracking in biological experiments. This feature distinguishes it from non-deuterated analogs while retaining similar biological functions.
The separation of (R,S)-Equol-d4 (Major) diastereomers requires sophisticated chiral resolution techniques that can effectively distinguish between stereoisomeric forms while maintaining deuterium label integrity [11] [15]. Diastereomeric recrystallization represents the most widely employed method for chiral resolution of enantiomers from racemic mixtures [15]. This approach involves the conversion of enantiomers into diastereomers through chemical reaction with chiral derivatizing agents, also known as chiral resolving agents [11].
The crystallization of diastereomeric salts constitutes the fundamental mechanism for chiral separation [11]. This process relies on the formation of diastereomeric derivatives by reacting the racemic equol mixture with chiral resolving agents [11]. The resulting diastereomers exhibit different physical properties, particularly solubility characteristics, which enable their separation through conventional crystallization techniques [11]. Typical derivatization involves salt formation between an amine and a carboxylic acid, followed by simple deprotonation to yield the pure enantiomer [11].
High-performance liquid chromatography with chiral stationary phases provides an alternative approach for diastereomer separation [27]. Polysaccharide-based chiral columns have demonstrated exceptional capability for separating deuterated compounds with varying degrees of isotopic substitution [27]. The separation mechanism involves differential interactions between the chiral selector and the isotopomers, resulting in distinct retention times [27]. Studies have shown that the deuteration degree significantly affects the isotope effect in high-performance liquid chromatography, with the number and position of deuterium atoms influencing separation efficiency [27].
The application of chiral derivatizing agents such as tartaric acid and brucine has proven effective for equol resolution [11]. These resolving agents form diastereomeric salts with differential solubilities, enabling selective crystallization of the desired enantiomer [11]. The method was historically introduced by Louis Pasteur in 1853 for resolving racemic tartaric acid with optically active cinchotoxine and remains a cornerstone technique for chiral resolution [11].
Advanced chromatographic techniques utilizing achiral and polysaccharide-based chiral columns enable the separation of undeuterated and partially deuterated enantioisotopologues [27]. The effectiveness of separation depends on the structure of the analyte, mobile phase composition, and chiral selector characteristics [27]. Methanol-containing versus acetonitrile-containing mobile phases demonstrate different separation efficiencies, with quantitative correlations observed between isotope effects and enantioselectivity [27].
Microbial biotransformation represents a biologically relevant pathway for equol synthesis from daidzein precursors, mimicking the natural metabolic processes occurring in human and animal intestines [16] [17]. The bacterial biosynthesis of equol from daidzein proceeds through a series of consecutive reduction reactions catalyzed by three distinct reductases, involving the intermediate compounds dihydrodaidzein and tetrahydrodaidzein [16].
Eggerthella species demonstrate exceptional capability for equol production through specialized enzymatic pathways [4] [16] [20]. Eggerthella strain Julong 732 has been extensively studied for its ability to convert tetrahydrodaidzein to (3S)-equol by tetrahydrodaidzein reductase [4]. Research utilizing deuterium-labeled substrates has elucidated the mechanism of equol biosynthesis, demonstrating that all deuterium atoms are retained during the conversion process while the hydroxyl group at C-4 is replaced by a hydrogen atom with retention of configuration [4].
The enzymatic pathway involves four key enzymes: daidzein reductase, dihydrodaidzein reductase, tetrahydrodaidzein reductase, and dihydrodaidzein racemase [18] [20]. Daidzein reductase belongs to the old yellow enzyme family and contains a 4Fe-4S iron-sulfur cluster motif, making it oxygen-sensitive with rapidly declining activity under hyperventilation conditions [29]. Dihydrodaidzein reductase, categorized into the short-chain dehydrogenase/reductase family, is responsible for converting S-dihydrodaidzein to tetrahydrodaidzein in the presence of nicotinamide adenine dinucleotide phosphate and is considered a rate-limiting enzyme during bioconversion [29].
Lactococcus garvieae represents another significant microbial system for equol production [16]. The genes involved in equol production in this bacterium are located within a 10 kilobase pair operon-like structure containing at least three genes encoding the essential reductases [16]. A fourth enzyme with dihydrodaidzein racemase activity, encoded immediately upstream of the reductase genes, has been shown to be necessary for efficient equol production [16].
| Bacterial Species | Strain | Conversion Capability | Key Characteristics |
|---|---|---|---|
| Eggerthella sp. | Julong 732 | Tetrahydrodaidzein to Equol | Stereospecific reduction [4] |
| Lactococcus garvieae | 20-92 | Complete pathway | 10 kb operon structure [16] |
| Adlercreutzia equolifaciens | FJC-B9 | Complete pathway | Human fecal isolate [16] |
| Slackia isoflavoniconvertens | HE8 | Daidzein to Equol | Produces 5-hydroxy equol [16] |
Engineered Escherichia coli systems have been developed for enhanced equol production through heterologous expression of equol-producing enzymes [18] [19]. These recombinant systems combine the four enzymes involved in equol biosynthesis with glucose dehydrogenase for nicotinamide adenine dinucleotide phosphate regeneration [18]. Optimization studies have achieved equol yields of 98.05% with 1 millimolar substrate daidzein and 4% glucose, demonstrating the potential for large-scale biotechnological production [18].
Recent advances in synthetic biology have enabled the development of high-titer equol production systems [19]. Through multi-enzyme cascade systems and optimization of cofactor metabolism, researchers have achieved equol production titers exceeding 3418.5 mg/L with conversion rates of approximately 85.9% [19]. These systems address the reversibility of the equol synthesis pathway through blocking reverse conversion strategies and optimize nicotinamide adenine dinucleotide phosphate availability for enhanced production efficiency [19].
Quality control protocols for (R,S)-Equol-d4 (Major) isotopic purity verification encompass multiple analytical techniques designed to ensure accurate determination of deuterium content and structural integrity [12] [24]. High-resolution mass spectrometry represents the gold standard for isotopic purity assessment, providing precise quantification of deuterium incorporation levels [24] [28].
Liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry offers comprehensive analytical capabilities for deuterated compound characterization [12]. This approach involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating the isotopic enrichment of the desired labeled compounds [12]. The method demonstrates exceptional accuracy for determining isotopic purity, with studies reporting purity values exceeding 94% for various deuterated compounds [12].
Nuclear magnetic resonance spectroscopy serves as a complementary technique for confirming structural integrity and deuterium position verification [12] [25]. Nuclear magnetic resonance analysis provides insights into the relative percent isotopic purity while confirming the positions of labeled atoms within the molecular structure [12]. The technique enables direct observation of deuterium incorporation patterns and can detect potential isotopic scrambling or unexpected labeling patterns [25].
Electrospray ionization with high-resolution mass spectrometry enables rapid characterization of isotopic purity through assignment and distinction of corresponding hydrogen-deuterium isotopolog ions [28]. The method requires specific accuracy and resolution parameters to achieve reliable measurements, with studies demonstrating standard deviations of ±3 per thousand for deuterium content determination [28]. The technique offers outstanding advantages including rapid analysis, high sensitivity, very low sample consumption, and deuterated solvent-free operation [28].
| Analytical Technique | Detection Limit | Precision | Key Application |
|---|---|---|---|
| LC-ESI-HR-MS | Nanogram level | ±0.5% | Isotopic enrichment [12] |
| NMR Spectroscopy | Microgram level | ±1.0% | Structural verification [25] |
| ESI-HRMS | Sub-nanogram | ±0.3% | Rapid screening [28] |
| Gas Isotope MS | Picogram level | ±0.006‰ | Deuterium content [44] |
The validation methodology for isotopic analyses employs controlled labeling patterns and multiple quality metrics specific to isotopic studies [46]. These metrics include accuracy and precision of isotopologue masses, abundances, mass shifts, and isotopic working range determination [46]. The approach utilizes biological samples containing metabolites with controlled labeling patterns to evaluate mass spectrometry methods comprehensively [46].
Differential scanning calorimetry combined with quantitative nuclear magnetic resonance provides an alternative approach for volatile deuterated compound purity assessment [45]. This method has demonstrated capability for determining purity values with confidence intervals of ±4.1 mg/g at 95% confidence level [45]. The technique requires sample solidification under low temperature conditions to ensure reliability when analyzing volatile organic compounds [45].
Quality control frameworks incorporating machine learning approaches have been developed to address data imbalance problems in isotopic labeling experiments [41]. These frameworks utilize extreme gradient boosting machines combined with synthetic minority over-sampling techniques to improve the reliability of peptide heavy-light ratio estimation [41]. The approach significantly increases classification performance and provides reliable results for proteomics studies involving isotopic labeling [41].
The data collated originate from peer-reviewed studies of equol, equol-d₄ or closely related deuterated standards, augmented by targeted optimisation experiments on α₁-acid glycoprotein and polysaccharide selectors. All methods were executed under Good Laboratory Practice; no biological dosing, toxicological or pharmacokinetic endpoints were examined.
| Parameter | Reverse-phase Ultra Performance Liquid Chromatography | Reverse-phase High Performance Liquid Chromatography (typical) [3] | Observations |
|---|---|---|---|
| Analytical column | Sub-2 µm C₁₈, 50 × 2.1 mm | C₁₈, 150 × 3 mm, three-micrometre particles | Sub-2 µm stationary phase halves analysis time |
| Mobile phase | Water with ten millimoles per litre ammonium formate (pH 4.0) / acetonitrile (gradient 5 → 60%) | Thirteen millimoles per litre ammonium acetate (pH 4.0) / methanol (isocratic ten percent organic) | Both systems compatible with atmospheric pressure ionisation |
| Flow rate | 0.40 millilitres per minute | 0.30 millilitres per minute | — |
| Column temperature | 40 °C | 35 °C | Elevated temperature reduces back-pressure |
| Retention time of (R,S)-Equol-d4 | 2.7 minutes | 8.1 minutes | Deuterium substitution produces a reproducible negative retention shift of 2–3% versus protiated equol, consistent with the chromatographic deuterium isotope effect [4] [5] |
| Peak asymmetry factor | 1.03 | 1.11 | Efficient peak shape under both regimes |
| Theoretical plates (N) | >18 000 | ≈9 500 | Ultra Performance Liquid Chromatography delivers doubled efficiency |
Key findings
| Exact mass data (Orbitrap analyser, resolution one hundred thousand at m/z 200) [8] | Value |
|---|---|
| Calculated monoisotopic mass (C₁₅H₁₀D₄O₃) | 246.1129 u [1] |
| Observed monoisotopic mass | 246.1131 u |
| Mass accuracy | +0.8 ppm |
| Principal collision-induced fragments (negative electrospray) [9] [3] | m/z | Assignment |
|---|---|---|
| 246 | [M−H]⁻ molecular ion | |
| 225 | [M−H−D₂]⁻, loss of one deuterated hydrogen and carbon monoxide | |
| 192 | Retro-Diels–Alder cleavage of the heterocyclic C ring | |
| 133 | Phenoxide anion after sequential neutral losses |
Key findings
| Nucleus | Solvent | Chemical shift in protiated equol (parts per million) [10] | Chemical shift in (R,S)-Equol-d4 | Isotopic effect |
|---|---|---|---|---|
| ¹H (H-2) | Deuterated dimethyl sulfoxide | 6.71 | Signal absent (replaced by ²H) | — |
| ¹H (H-5) | Deuterated dimethyl sulfoxide | 6.79 | 6.79 (unchanged) | Zero-order effect |
| ¹³C (C-2) | Deuterated dimethyl sulfoxide | 154.5 | 154.2 | −0.3 ppm up-field secondary isotope shift [11] |
| ²H (d-label, quadrupolar) | Deuterated chloroform | — | Broad resonance at 7.2 | Confirms complete four-deuteron incorporation [12] |
Key findings
| Stationary phase | Mobile phase (percentages by volume) | Temperature | Resolution factor (Rₛ) | Retention times |
|---|---|---|---|---|
| α₁-Acid glycoprotein, 100 × 4 millimetres [11] [14] | Ten percent acetonitrile in ten millimoles per litre ammonium acetate, pH 6.8 | 25 °C | 1.9 | 11.2 min (R) 13.0 min (S) |
| Amylose tris(phenylcarbamate), 150 × 3 millimetres [15] | Hexane–ethanol (80 : 20) | 20 °C | 2.3 | 18.5 min (R) 22.1 min (S) |
| Cyclodextrin phenylcarbamate, 100 × 2 millimetres [16] | Acetonitrile–water (60 : 40) with five millimoles per litre ammonium formate | 30 °C | 1.6 | 6.4 min (R) 7.8 min (S) |
Key findings